[Methyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid
Description
[Methyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid is a thiazole-derived compound featuring a methylamino group linked via a 2-oxoethyl bridge to an acetic acid moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common pharmacophore in medicinal chemistry due to its electron-rich structure and ability to engage in hydrogen bonding. This compound has been cataloged as a specialty chemical (CymitQuimica, Ref: 10-F086816) but is currently discontinued, limiting its commercial availability .
Properties
IUPAC Name |
2-[methyl-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-10(5-7(12)13)4-6(11)8-9-2-3-14-8/h2-3H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMJFONFOOKBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)C1=NC=CS1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid typically involves the condensation of a thiazole derivative with an appropriate amino acid. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiazole derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[Methyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
MTEAA is characterized by its thiazole ring structure, which is pivotal for its biological activity. The compound is typically synthesized through the Gewald reaction, which involves the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to yield aminothiazole derivatives. This method provides a foundation for creating more complex thiazole derivatives.
MTEAA exhibits significant biological activity, particularly in the following areas:
1. Antimicrobial Properties
MTEAA has demonstrated notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.23–0.70 | 0.47–0.94 |
| Escherichia coli | 0.23 | 0.47 |
| Staphylococcus aureus | 0.11 | 0.23 |
These results suggest that MTEAA is particularly effective against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, while showing moderate activity against Gram-negative strains such as Escherichia coli .
2. Anti-inflammatory and Anticancer Activity
Research indicates that MTEAA can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases. Additionally, studies have explored its anticancer properties, particularly its ability to induce apoptosis and halt cell cycle progression in cancer cells .
3. Quorum Sensing Inhibition
MTEAA has been shown to interfere with quorum sensing in bacteria by binding to the LasR system. This action prevents the expression of virulence factors and biofilm formation, which are critical for bacterial pathogenicity .
Case Studies
Several studies highlight the efficacy of MTEAA in various applications:
1. Study on Antimicrobial Efficacy
A study assessed the antibacterial effects of MTEAA against multiple bacterial strains, confirming its significant reduction of bacterial viability in vitro .
2. Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of MTEAA on cancer cell lines, demonstrating a reduction in cell viability below 20% at higher concentrations .
Mechanism of Action
The mechanism of action of [Methyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria by binding to the LasR system, thereby preventing the expression of virulence factors and biofilm formation . In cancer cells, it may exert its effects by inducing apoptosis and inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- 2-((5-Cyanothiazol-2-yl)amino)-2-oxoacetic acid (): This derivative replaces the methylamino group with a cyano-substituted thiazole. The electron-withdrawing cyano group enhances reactivity, making it suitable for fragment-based drug discovery.
- 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid (): Replacing the thiazole with a thiadiazole ring introduces an additional nitrogen atom, altering electronic properties. The thiadiazole’s higher electronegativity may improve binding affinity in biological targets but reduces solubility compared to thiazoles .
Functional Group Modifications
- Ethyl 2-(2-aminothiazol-4-yl)acetate (): The esterification of the acetic acid group increases lipophilicity, enhancing membrane permeability. This modification is common in prodrug design, as seen in cephalosporin antibiotics .
- 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid () :
A benzothiazolone derivative fused with a benzene ring. The extended aromatic system improves π-π stacking interactions, critical for crystallinity (orthorhombic packing, P2$1$2$1$2$_1$, a = 4.777 Å, V = 877.6 ų) but reduces metabolic stability due to increased ring oxidation .
Heterocycle Replacements
- [Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid (): Substituting thiazole with thiophene removes nitrogen, reducing hydrogen-bonding capacity. Thiophene’s lower electronegativity may decrease interactions with polar biological targets .
Pharmacologically Active Analogues
- N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (): A hybrid quinazolinone-thiazole compound with demonstrated antibacterial activity.
- The methylphenyl group enhances hydrophobic interactions but may limit solubility .
Biological Activity
Methyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid (MTEAA) is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.
1. Chemical Structure and Synthesis
MTEAA features a thiazole ring, which is known for its bioactive properties. The synthesis typically involves the Gewald reaction, a method that condenses sulfur with α-methylene carbonyl compounds and α-cyano esters to yield aminothiazole derivatives. This compound serves as a precursor for more complex thiazole derivatives.
Antimicrobial Properties
MTEAA exhibits significant antimicrobial activity. In various studies, it has shown efficacy against several bacterial strains, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Bacillus cereus | 0.23–0.70 mg/mL | 0.47–0.94 mg/mL |
| Escherichia coli | 0.23 mg/mL | 0.47 mg/mL |
| Staphylococcus aureus | 0.11 mg/mL | 0.23 mg/mL |
These results indicate that MTEAA is particularly effective against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, while showing moderate activity against Gram-negative strains like Escherichia coli .
Anti-inflammatory and Anticancer Activity
Research has demonstrated that MTEAA can inhibit inflammatory pathways, suggesting its role in treating inflammatory diseases. Additionally, it has been investigated for its anticancer properties, particularly in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
The mechanism of action of MTEAA involves interaction with specific molecular targets:
- Quorum Sensing Inhibition : MTEAA can inhibit quorum sensing in bacteria by binding to the LasR system, thereby preventing the expression of virulence factors and biofilm formation .
- Receptor Modulation : Studies indicate that MTEAA may act on AMPA receptors, influencing their kinetics and potentially providing neuroprotective effects .
4. Case Studies
Several case studies highlight the biological activity of MTEAA:
- Study on Antimicrobial Efficacy : A study assessed the antibacterial effects of various thiazole derivatives including MTEAA, revealing that it significantly reduced bacterial viability in vitro .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of MTEAA on cancer cell lines, demonstrating a reduction in cell viability below 20% at higher concentrations .
5. Comparison with Similar Compounds
MTEAA shares structural similarities with other thiazole derivatives but is distinguished by its unique biological profile:
| Compound | Activity |
|---|---|
| 2-Aminothiazole | Antimicrobial, anti-inflammatory |
| Benzothiazole | Anticancer, anti-inflammatory |
| Thiazolidine | Used in medicinal chemistry |
MTEAA's ability to inhibit quorum sensing and its potential anticancer properties position it as a compound of significant interest for further research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
